Enhanced Lipophilicity Versus Non-Trifluoromethylated and Non-Methylated Analogs
The target compound exhibits a computed partition coefficient (XLogP3-AA) of 3.7, which is substantially higher than that of the non-trifluoromethylated analog 4-methylbenzyl bromide (CAS 104-81-4, XLogP3-AA = 2.9) and the non-methylated analog 3-(trifluoromethyl)benzyl bromide (CAS 402-23-3, XLogP3-AA = 3.2) [1]. This difference, quantified as ΔLogP = 0.8 and 0.5 respectively, indicates a significantly greater lipophilicity for the target compound, a property that directly impacts membrane permeability, metabolic stability, and overall bioavailability in both pharmaceutical and agrochemical candidates [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 4-Methylbenzyl bromide (2.9); 3-(Trifluoromethyl)benzyl bromide (3.2) |
| Quantified Difference | ΔLogP = 0.8 vs 4-methylbenzyl bromide; ΔLogP = 0.5 vs 3-(trifluoromethyl)benzyl bromide |
| Conditions | Computed value via XLogP3 3.0 algorithm (PubChem) |
Why This Matters
In drug and agrochemical discovery, logP is a key driver of bioavailability; selecting a building block with a specific logP value is critical for maintaining SAR and achieving desired pharmacokinetic profiles.
- [1] PubChem. (2026). Compound Summary for CID 2775627: 4-Methyl-3-(trifluoromethyl)benzyl bromide. National Center for Biotechnology Information. View Source
